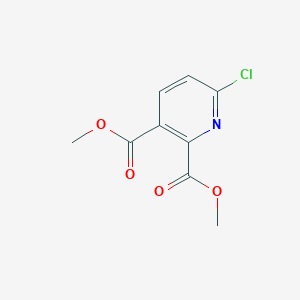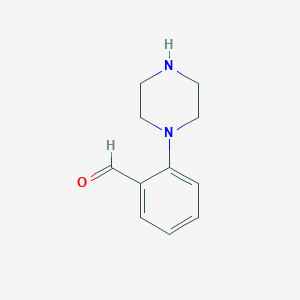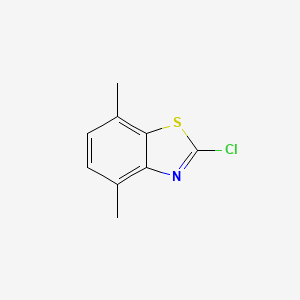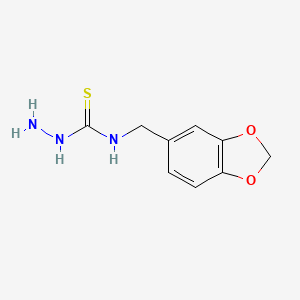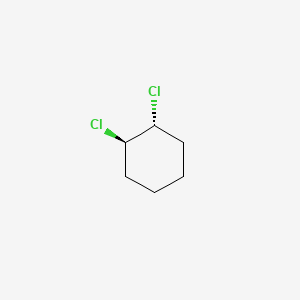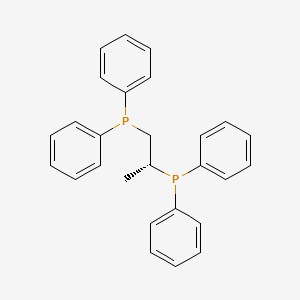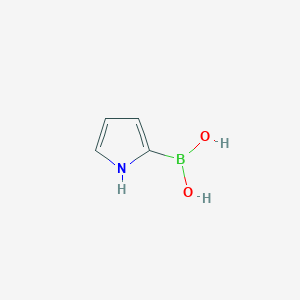
2-吡咯基硼酸
描述
2-Pyrrolylboronic acid is an organic compound with the chemical formula C₄H₆BNO₂. It is a member of the boronic acid family, characterized by the presence of a boron atom bonded to a hydroxyl group and an organic substituent. This compound is particularly notable for its utility in organic synthesis, especially in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
科学研究应用
2-Pyrrolylboronic acid has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Medicinal Chemistry: Investigated for its potential in drug development, particularly in the synthesis of biologically active compounds.
Material Science: Used in the development of novel materials with unique properties, such as polymers and sensors.
Biological Research: Employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with diols and other biomolecules.
作用机制
Target of Action
The primary target of 2-Pyrrolylboronic acid is the transition metal catalyst used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely applied carbon–carbon bond-forming reaction .
Mode of Action
2-Pyrrolylboronic acid interacts with its target through a process known as transmetalation . In this process, the formally nucleophilic organic groups, such as 2-Pyrrolylboronic acid, are transferred from boron to the transition metal catalyst . This interaction results in the formation of new carbon–carbon bonds .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which 2-Pyrrolylboronic acid plays a crucial role, is a part of a larger biochemical pathway that leads to the formation of complex organic compounds . The downstream effects of this pathway include the synthesis of a variety of organic compounds with diverse structures and functionalities .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared , suggesting that it may have favorable bioavailability characteristics.
Result of Action
The molecular and cellular effects of 2-Pyrrolylboronic acid’s action primarily involve the formation of new carbon–carbon bonds . This can lead to the synthesis of a wide range of organic compounds, contributing to the diversity and complexity of organic chemistry .
生化分析
Biochemical Properties
2-Pyrrolylboronic acid plays a crucial role in biochemical reactions, particularly in the Suzuki–Miyaura coupling reaction, which is widely used for carbon-carbon bond formation . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can form complexes with palladium catalysts, facilitating the transmetalation step in the coupling reaction . Additionally, 2-Pyrrolylboronic acid can interact with other boronic acids and organic compounds, enhancing its reactivity and stability in biochemical processes .
Cellular Effects
2-Pyrrolylboronic acid has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins . This compound can also impact gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell . Furthermore, 2-Pyrrolylboronic acid can influence cellular metabolism by affecting the activity of metabolic enzymes and altering metabolite levels .
Molecular Mechanism
The molecular mechanism of 2-Pyrrolylboronic acid involves its ability to form covalent bonds with biomolecules, such as enzymes and proteins. This compound can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction . For instance, it can inhibit the activity of certain proteases by forming a stable complex with the enzyme’s active site . Additionally, 2-Pyrrolylboronic acid can modulate gene expression by binding to specific DNA sequences or interacting with transcription factors . These interactions can lead to changes in the expression levels of target genes, thereby influencing cellular functions and processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Pyrrolylboronic acid can change over time due to its stability and degradation properties. This compound is relatively stable under standard storage conditions, but it can degrade over time when exposed to light, heat, or moisture . Long-term studies have shown that 2-Pyrrolylboronic acid can have sustained effects on cellular functions, such as prolonged inhibition of enzyme activity or persistent changes in gene expression . These temporal effects are important to consider when designing experiments and interpreting results involving this compound .
Dosage Effects in Animal Models
The effects of 2-Pyrrolylboronic acid can vary with different dosages in animal models. At low doses, this compound may have minimal or no adverse effects, while at higher doses, it can exhibit toxic or adverse effects . For example, high doses of 2-Pyrrolylboronic acid have been associated with hepatotoxicity and nephrotoxicity in animal studies . Additionally, threshold effects have been observed, where a certain dosage level is required to elicit a significant biochemical or physiological response . These dosage-dependent effects are crucial for determining the safe and effective use of 2-Pyrrolylboronic acid in research and therapeutic applications .
Metabolic Pathways
2-Pyrrolylboronic acid is involved in various metabolic pathways, including those related to boron metabolism and organic acid metabolism . This compound can interact with enzymes and cofactors involved in these pathways, affecting metabolic flux and metabolite levels . For instance, 2-Pyrrolylboronic acid can be metabolized by boron transporters and enzymes, leading to the formation of boron-containing metabolites . These metabolic interactions are important for understanding the biochemical fate and function of 2-Pyrrolylboronic acid in biological systems .
Transport and Distribution
The transport and distribution of 2-Pyrrolylboronic acid within cells and tissues are mediated by various transporters and binding proteins . This compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Additionally, 2-Pyrrolylboronic acid can bind to specific proteins, such as boron transporters, which facilitate its localization and accumulation in certain cellular compartments . Understanding the transport and distribution of 2-Pyrrolylboronic acid is essential for elucidating its biochemical effects and potential therapeutic applications .
Subcellular Localization
The subcellular localization of 2-Pyrrolylboronic acid can influence its activity and function. This compound can be targeted to specific cellular compartments or organelles through various mechanisms, such as post-translational modifications or interactions with targeting signals . For example, 2-Pyrrolylboronic acid can be localized to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression . Additionally, it can be directed to other organelles, such as mitochondria or lysosomes, where it can affect metabolic processes and cellular functions . Understanding the subcellular localization of 2-Pyrrolylboronic acid is crucial for elucidating its biochemical roles and mechanisms of action .
准备方法
Synthetic Routes and Reaction Conditions: 2-Pyrrolylboronic acid can be synthesized through several methods, including:
Halogen-Metal Exchange/Borylation: This method involves the exchange of a halogen atom with a metal (such as lithium or magnesium) followed by borylation.
Direct Borylation: This method involves the direct introduction of a boronic acid group into the pyrrole ring using a boron reagent under specific conditions.
Industrial Production Methods: While specific industrial production methods for 2-pyrrolylboronic acid are not extensively documented, the general principles of large-scale boronic acid synthesis apply. These typically involve the use of robust and scalable reactions such as halogen-metal exchange followed by borylation, ensuring high yield and purity .
化学反应分析
Types of Reactions: 2-Pyrrolylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of 2-pyrrolylboronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used for oxidation reactions.
Major Products:
Aryl-Substituted Pyrroles: Formed through Suzuki-Miyaura cross-coupling.
Boronic Esters: Formed through oxidation of the boronic acid group.
相似化合物的比较
Phenylboronic Acid: Similar in structure but with a phenyl group instead of a pyrrole ring.
Furylboronic Acid: Contains a furan ring instead of a pyrrole ring.
Thienylboronic Acid: Contains a thiophene ring and is used in cross-coupling reactions and material science.
Uniqueness: 2-Pyrrolylboronic acid is unique due to the presence of the pyrrole ring, which imparts distinct electronic and steric properties. This can influence its reactivity and selectivity in chemical reactions, making it a valuable compound in various fields of research .
属性
IUPAC Name |
1H-pyrrol-2-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BNO2/c7-5(8)4-2-1-3-6-4/h1-3,6-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WADSQZHEAXPENM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CN1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80400625 | |
| Record name | 2-Pyrrolylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
763120-43-0 | |
| Record name | 2-Pyrrolylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


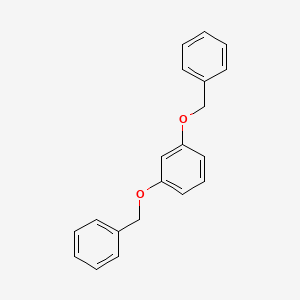
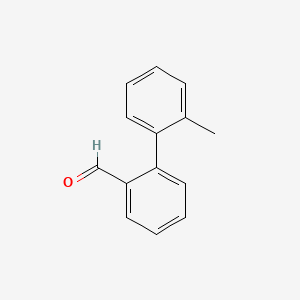
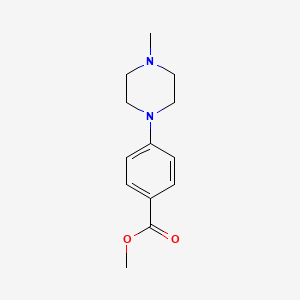
![3-Chloro-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1586798.png)

